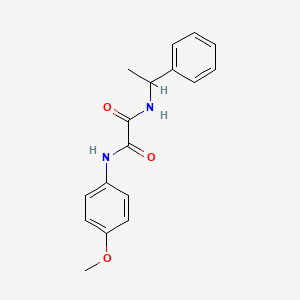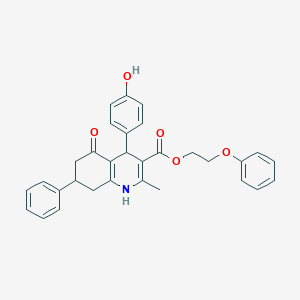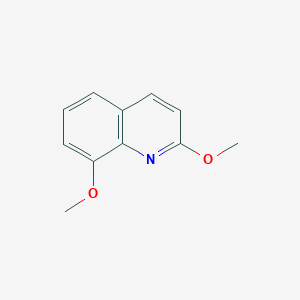![molecular formula C21H26N2O3S B5211614 N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide, also known as AZBMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZBMS has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide is not fully understood. However, studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments is its potential therapeutic applications in various fields such as cancer and inflammation. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various fields. Another direction is to develop more efficient synthesis methods for N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide to improve its bioavailability and efficacy. In addition, future studies could focus on the development of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide derivatives with improved properties.
Méthodes De Synthèse
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can be synthesized by reacting 4-(1-azepanylcarbonyl)phenylamine with benzylmethanesulfonamide in the presence of a coupling agent. The reaction can be carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of 0-5°C. The product can be obtained through filtration and recrystallization.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-N-benzylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)23(17-18-9-5-4-6-10-18)20-13-11-19(12-14-20)21(24)22-15-7-2-3-8-16-22/h4-6,9-14H,2-3,7-8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKJEYDIXHODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)

![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)